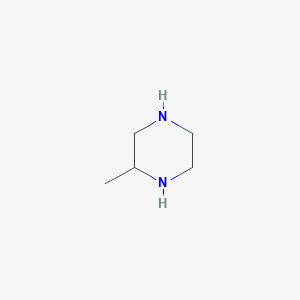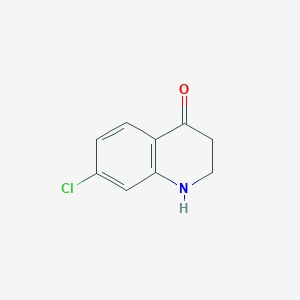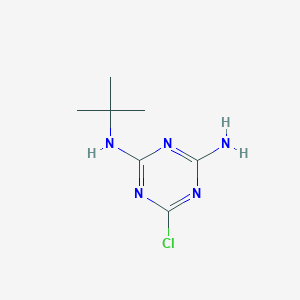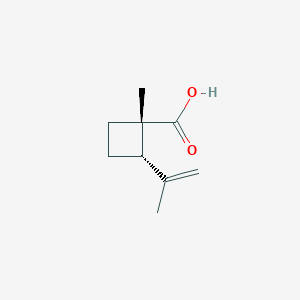![molecular formula C12H20FNO B152804 Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- ( CAS No. 136734-67-3](/img/structure/B152804.png)
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-, commonly known as Pyrrolidine, is a heterocyclic organic compound. It has various applications in the field of scientific research due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of Pyrrolidine is not well understood. However, it is believed that it acts as a nucleophile in organic reactions due to its electron-rich nature.
Biochemical And Physiological Effects
Pyrrolidine has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have antitumor activity and can induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of Pyrrolidine is its versatility in organic synthesis. It can be used as a building block for the synthesis of various compounds. However, one of the limitations is its toxicity, which can pose a risk to researchers.
Future Directions
There are several future directions for the use of Pyrrolidine in scientific research. One area of interest is its potential as a catalyst in organic reactions. Another area of interest is its use as a precursor for the synthesis of novel pharmaceuticals with improved efficacy and reduced toxicity.
Conclusion:
Pyrrolidine is a versatile compound with various applications in scientific research. Its unique chemical properties make it a valuable building block for the synthesis of pharmaceuticals and agrochemicals. While its mechanism of action is not well understood, it has been shown to have various biochemical and physiological effects. As research in this area continues, Pyrrolidine may prove to be a valuable tool for the development of new drugs and treatments.
Synthesis Methods
Pyrrolidine can be synthesized through several methods, including the reaction of 2,5-dimethyl-1,4-dihydropyrrole-3-carboxylic acid with 2-fluoro-3-methyl-1-oxo-4-pentenyl chloride. Another method involves the reaction of 2,5-dimethylpyrrole with 2-fluoro-3-methyl-1-oxo-4-pentenyl chloride in the presence of a base.
Scientific Research Applications
Pyrrolidine has various applications in scientific research, including its use as a building block for the synthesis of pharmaceuticals and agrochemicals. It is also used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
properties
CAS RN |
136734-67-3 |
|---|---|
Product Name |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- ( |
Molecular Formula |
C12H20FNO |
Molecular Weight |
213.29 g/mol |
IUPAC Name |
(2S,3S)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one |
InChI |
InChI=1S/C12H20FNO/c1-5-8(2)11(13)12(15)14-9(3)6-7-10(14)4/h5,8-11H,1,6-7H2,2-4H3/t8-,9+,10+,11-/m0/s1 |
InChI Key |
QVYUXQKUEFXRCK-ZDCRXTMVSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1C(=O)[C@H]([C@@H](C)C=C)F)C |
SMILES |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
Canonical SMILES |
CC1CCC(N1C(=O)C(C(C)C=C)F)C |
synonyms |
Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)







